9-(Tritylthio)nonanoic acid
Description
Nonanoic acid (C₉H₁₈O₂), a nine-carbon saturated fatty acid, serves as a precursor for diverse bioactive compounds. Substitutions at the 9th position significantly alter its chemical and biological properties. Evidence highlights derivatives with furan rings, aromatic groups, hydroxyl/oxo modifications, and heterocyclic substituents, each conferring unique functionalities . For instance, chain length (C9–C11) is critical for phytotoxicity in unmodified nonanoic acid, as seen in its herbicidal activity . Below, we compare key 9-substituted nonanoic acid derivatives, emphasizing structural features, applications, and research findings.
Properties
IUPAC Name |
9-tritylsulfanylnonanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O2S/c29-27(30)22-14-3-1-2-4-15-23-31-28(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-13,16-21H,1-4,14-15,22-23H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBEDXKNIFSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Tritylthio)nonanoic acid typically involves the reaction of nonanoic acid with tritylthiol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the tritylthiol, followed by its reaction with nonanoic acid chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 9-(Tritylthio)nonanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(Tritylthio)nonanoic acid can undergo various chemical reactions, including:
Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tritylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Nonanol derivatives.
Substitution: Various substituted nonanoic acid derivatives.
Scientific Research Applications
9-(Tritylthio)nonanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for thiols.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(Tritylthio)nonanoic acid involves its interaction with molecular targets through its tritylthio and carboxylic acid groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition or activation, and can modify the activity of proteins and other biomolecules.
Comparison with Similar Compounds
Comparative Data Table
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm the tritylthio group’s presence via aromatic proton signals (δ 7.2–7.4 ppm) and quaternary carbon peaks (δ 85–90 ppm) .
- Infrared Spectroscopy (IR) : Detect the thioether (C-S) stretch near 670 cm<sup>-1</sup> and carboxylic acid (O-H) at 2500–3300 cm<sup>-1</sup> .
Q. Advanced Research Focus
- X-ray Crystallography : Resolve steric effects of the trityl group on molecular packing. Requires single-crystal growth in ethanol/water mixtures .
- Tandem Mass Spectrometry (MS/MS) : Fragment pattern analysis distinguishes isobaric impurities, particularly in deuterated variants .
How does the tritylthio group influence the compound’s stability under varying pH and temperature conditions?
Q. Basic Research Focus
- pH Stability : The tritylthio group is stable under neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in strong acids (pH < 2) or bases (pH > 10). Monitor degradation via HPLC with UV detection at 254 nm .
- Thermal Stability : Decomposition occurs above 150°C. Thermogravimetric analysis (TGA) under nitrogen quantifies thermal degradation kinetics .
Q. Advanced Research Focus
- Isotopic Tracers : Use deuterated analogs (e.g., Nonanoic-6,6,7,7-d4 acid) to study degradation pathways via <sup>2</sup>H NMR and isotope-ratio mass spectrometry .
What strategies mitigate steric hindrance caused by the tritylthio group in coupling reactions?
Q. Advanced Research Focus
- Catalytic Systems : Use bulky palladium catalysts (e.g., XPhos) for Suzuki-Miyaura coupling to accommodate the trityl group’s steric bulk .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce aggregation during cross-coupling reactions .
How can researchers assess the environmental impact of 9-(Tritylthio)nonanoic acid degradation products?
Q. Advanced Research Focus
- Metabolite Profiling : Incubate the compound with soil or microbial cultures, then analyze metabolites via LC-HRMS. Key degradation products include triphenylmethanol and nonanoic acid .
- Ecotoxicology : Use Daphnia magna bioassays to evaluate acute toxicity (48-h LC50) of degradation intermediates .
What computational methods predict the reactivity of 9-(Tritylthio)nonanoic acid in complex reaction systems?
Q. Advanced Research Focus
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Density Functional Theory (DFT) : Calculate the energy barrier for thioether bond cleavage under acidic conditions using Gaussian 16 with B3LYP/6-31G(d) basis sets .
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Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability for biological studies .
How do researchers resolve contradictions in reported solubility data for 9-(Tritylthio)nonanoic acid?
Q. Methodological Approach
- Standardized Protocols : Measure solubility in triplicate using the shake-flask method across solvents (e.g., THF, DCM, water) at 25°C. Validate via nephelometry for low-solubility cases .
- Data Reconciliation : Cross-reference with NIST Chemistry WebBook entries for related nonanoic acid derivatives .
What safety precautions are critical when handling 9-(Tritylthio)nonanoic acid in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

